4-((3-Bromobenzyl)amino)butan-1-ol
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Overview
Description
4-((3-Bromobenzyl)amino)butan-1-ol is an organic compound that features a bromobenzyl group attached to an amino-butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromobenzyl)amino)butan-1-ol typically involves the reaction of 3-bromobenzylamine with 4-chlorobutanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-bromobenzylamine attacks the carbon atom of 4-chlorobutanol, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromobenzyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(3-Bromobenzyl)amino]butanal.
Reduction: Formation of 4-[(benzyl)amino]-1-butanol.
Substitution: Formation of 4-[(3-azidobenzyl)amino]-1-butanol or 4-[(3-mercaptobenzyl)amino]-1-butanol.
Scientific Research Applications
4-((3-Bromobenzyl)amino)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Bromobenzyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the amino-butanol backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-butanol: Lacks the bromobenzyl group, making it less hydrophobic and potentially less bioactive.
4-[(4-Bromobenzyl)amino]-1-butanol: Similar structure but with a bromine atom in a different position, which can affect its reactivity and biological activity.
Uniqueness
4-((3-Bromobenzyl)amino)butan-1-ol is unique due to the specific positioning of the bromine atom on the benzyl group, which can influence its chemical reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16BrNO |
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Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-14/h3-5,8,13-14H,1-2,6-7,9H2 |
InChI Key |
UYSBCTULRFMGAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNCCCCO |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCCO |
Origin of Product |
United States |
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